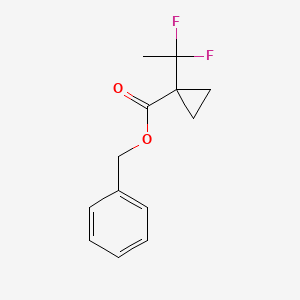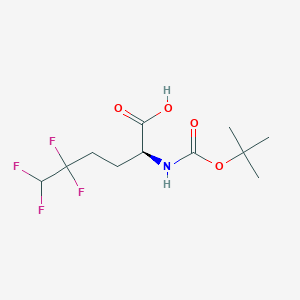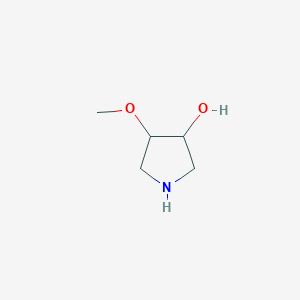
2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine is a chemical compound that belongs to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the acridine core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine typically involves a multi-step process. One common method is the Suzuki coupling reaction, where 2,7-dibromo-10-methylacridin-9(10H)-one is reacted with (4-(dimethylamino)phenyl)boronic acid in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The product is then purified using flash column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form acridone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroacridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted acridines depending on the nucleophile used.
Oxidation Reactions: Acridone derivatives are the major products.
Reduction Reactions: Dihydroacridine derivatives are formed.
Applications De Recherche Scientifique
2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by intercalating into DNA, thereby disrupting the replication and transcription processes. The presence of bromine and chlorine atoms enhances its binding affinity to the target molecules. Additionally, the compound can induce oxidative stress in cells, leading to apoptosis or cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dibromo-10-methylacridin-9(10H)-one: Similar in structure but lacks the 4-chlorophenyl group.
10-(4-Chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine: Similar but lacks the bromine atoms.
2,7-Dichloro-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine: Similar but has chlorine atoms instead of bromine.
Uniqueness
2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine is unique due to the combination of bromine, chlorine, and methyl groups attached to the acridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C21H16Br2ClN |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
2,7-dibromo-10-(4-chlorophenyl)-9,9-dimethylacridine |
InChI |
InChI=1S/C21H16Br2ClN/c1-21(2)17-11-13(22)3-9-19(17)25(16-7-5-15(24)6-8-16)20-10-4-14(23)12-18(20)21/h3-12H,1-2H3 |
Clé InChI |
WJLILUHARIPZFY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)
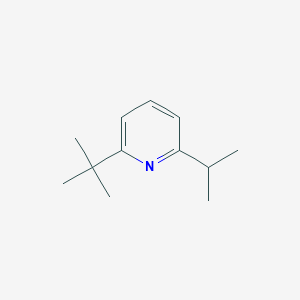
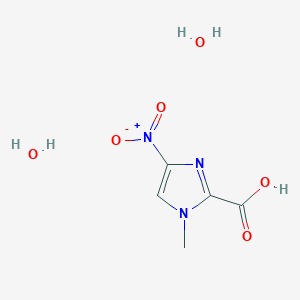
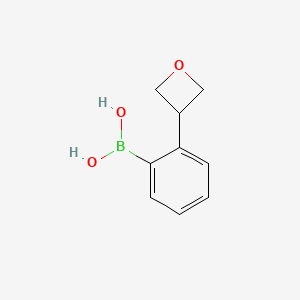
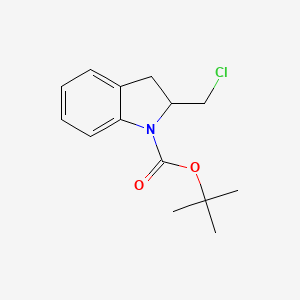

![2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide](/img/structure/B12972870.png)

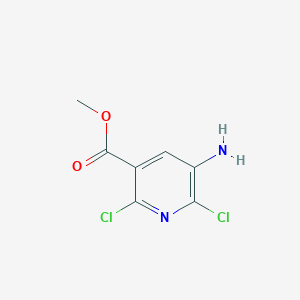
![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B12972879.png)
